molecular formula C17H17N3O B6003223 5-methyl-3-(1-methyl-2-pyridin-2-ylethyl)quinazolin-4(3H)-one

5-methyl-3-(1-methyl-2-pyridin-2-ylethyl)quinazolin-4(3H)-one

Katalognummer B6003223
Molekulargewicht: 279.34 g/mol
InChI-Schlüssel: PEZVFOUQODJPSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-methyl-3-(1-methyl-2-pyridin-2-ylethyl)quinazolin-4(3H)-one, commonly known as MPEQ, is a quinazoline compound that has been extensively studied for its potential therapeutic applications. MPEQ has been found to exhibit a variety of biochemical and physiological effects, making it a promising target for drug development.

Wirkmechanismus

The exact mechanism of action of MPEQ is not fully understood, but it is believed to act as a positive allosteric modulator of the α2δ subunit of voltage-gated calcium channels. This leads to an increase in calcium influx into neurons, which can enhance neurotransmitter release and modulate neuronal excitability.
Biochemical and Physiological Effects:
MPEQ has been found to exhibit a variety of biochemical and physiological effects. It has been shown to increase the release of several neurotransmitters, including GABA, glutamate, and noradrenaline. MPEQ has also been found to increase the expression of genes involved in calcium signaling and synaptic plasticity. In addition, MPEQ has been found to exhibit antioxidant activity and protect against oxidative stress-induced cell death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of MPEQ is its potent and selective activity as a positive allosteric modulator of the α2δ subunit of voltage-gated calcium channels. This makes it a valuable tool for investigating the role of calcium signaling in neuronal function and disease. However, one limitation of MPEQ is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on MPEQ. One area of interest is its potential as a treatment for epilepsy and other neurological disorders. Another area of interest is its potential as a treatment for pain and anxiety disorders. Additionally, further research is needed to fully understand the mechanism of action of MPEQ and its effects on calcium signaling and synaptic plasticity. Finally, the development of more soluble analogs of MPEQ could expand its potential applications in research and drug development.

Synthesemethoden

The synthesis of MPEQ involves the condensation of 2-aminopyridine and 5-methyl-2-nitrobenzoic acid, followed by reduction and cyclization. The reaction yields MPEQ as a white crystalline solid with a melting point of 233-235°C.

Wissenschaftliche Forschungsanwendungen

MPEQ has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticonvulsant activity in animal models, and is being investigated as a potential treatment for epilepsy. MPEQ has also been found to exhibit analgesic and anxiolytic effects, making it a potential treatment for pain and anxiety disorders.

Eigenschaften

IUPAC Name

5-methyl-3-(1-pyridin-2-ylpropan-2-yl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-12-6-5-8-15-16(12)17(21)20(11-19-15)13(2)10-14-7-3-4-9-18-14/h3-9,11,13H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEZVFOUQODJPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=CN(C2=O)C(C)CC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.